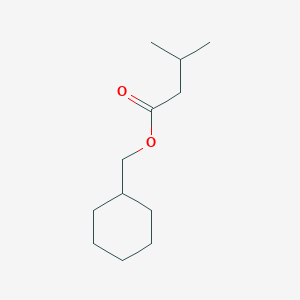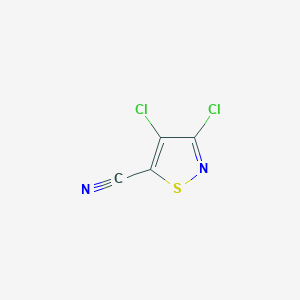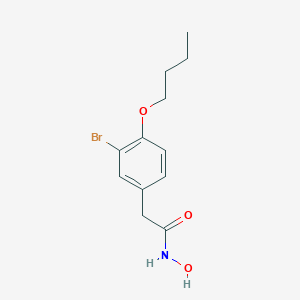![molecular formula C22H36N2 B093242 N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine CAS No. 18220-69-4](/img/structure/B93242.png)
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, also known as Memantine, is a non-competitive NMDA receptor antagonist that is primarily used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s, and its unique mechanism of action has made it a popular choice for researchers studying the brain and nervous system.
作用機序
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine works by blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine can help to reduce the overstimulation of neurons that is associated with Alzheimer's disease and other neurological disorders.
生化学的および生理学的効果
In addition to its effects on the NMDA receptor, N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has also been shown to have a number of other biochemical and physiological effects. These include reducing the production of reactive oxygen species, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing the levels of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it can be difficult to administer the drug to animals in a controlled manner, as it is rapidly metabolized in the liver and has a short half-life.
将来の方向性
There are a number of potential future directions for research on N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine and its effects on the brain and nervous system. These include investigating its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety, as well as exploring its effects on synaptic plasticity and memory formation. Additionally, researchers may continue to investigate the biochemical and physiological effects of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, and how these effects may be related to its therapeutic effects.
合成法
The synthesis of N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine involves several steps, including the reaction of 1-adamantanamine with formaldehyde to form 1-(3-aminopropyl)adamantane, which is then reacted with methylamine to form N-methyl-1-(3-aminopropyl)adamantane. This compound is then reacted with 1-bromoadamantane to form N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine, or N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine.
科学的研究の応用
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. Its unique mechanism of action, which involves blocking the activity of the NMDA receptor, has made it a popular choice for researchers studying the brain and nervous system.
特性
CAS番号 |
18220-69-4 |
|---|---|
製品名 |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
分子式 |
C22H36N2 |
分子量 |
328.5 g/mol |
IUPAC名 |
N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine |
InChI |
InChI=1S/C22H36N2/c1-23-21-9-15-3-16(10-21)6-19(5-15,13-21)20-7-17-4-18(8-20)12-22(11-17,14-20)24-2/h15-18,23-24H,3-14H2,1-2H3 |
InChIキー |
RFZPLLLYXVWISV-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
正規SMILES |
CNC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC |
同義語 |
N,N'-Dimethyl-1,1'-biadamantane-3,3'-diamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



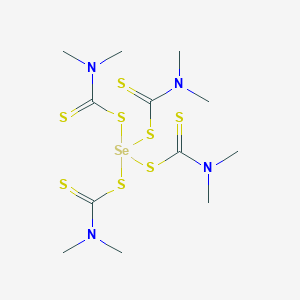
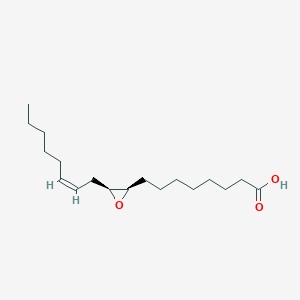
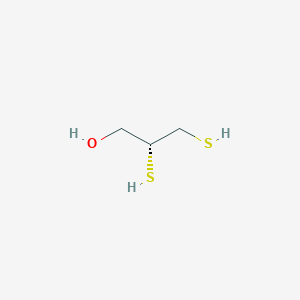
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
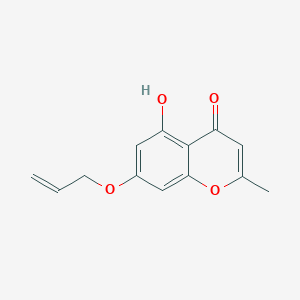
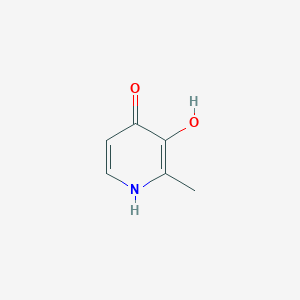
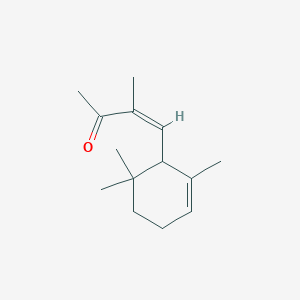
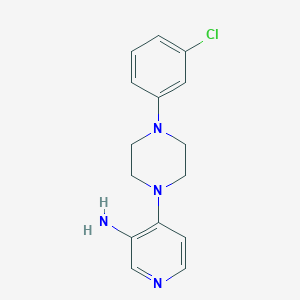
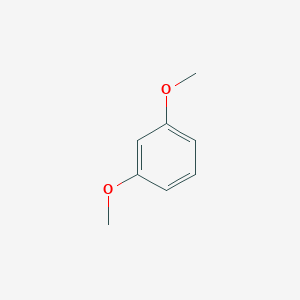
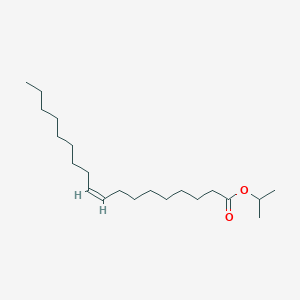
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
